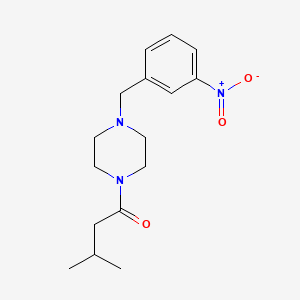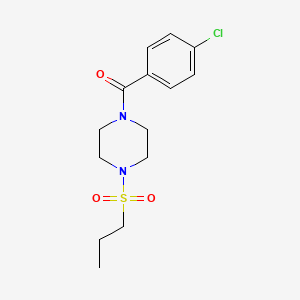
2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. It is commonly referred to as BTAA and has a molecular formula of C14H13BrNOS. This compound has garnered significant scientific interest due to its potential applications in various fields, including medicine and agriculture. In
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. In agriculture, it has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide exhibits anti-inflammatory and analgesic effects in both animal and human models. It has been shown to reduce pain and inflammation in various conditions, including arthritis and neuropathic pain. Additionally, it has been shown to have a low toxicity profile, making it a potentially safer alternative to current pain-relieving drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the development of new pain-relieving drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide. One potential direction is the development of new pain-relieving drugs based on its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in agriculture. Finally, more research is needed to explore its potential toxicity and side effects in humans.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 4-bromophenol with thionyl chloride to form 4-bromophenyl chloride. The second step involves the reaction of 4-bromophenyl chloride with 2-thienylmethylamine to form 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide. This compound can be purified through recrystallization using ethanol.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-10-3-5-11(6-4-10)17-9-13(16)15-8-12-2-1-7-18-12/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUZDFWAFSNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)


![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)

![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)

![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
